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molecular formula C15H23NO5 B3132642 1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester CAS No. 374794-90-8

1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester

Cat. No. B3132642
M. Wt: 297.35 g/mol
InChI Key: ULBISZURQVAWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393858B2

Procedure details

n-Butyllithium (175 ml, 0.28 mol) was added dropwise over 45 minutes to a stirred, cooled (−70° C.) solution of ethyl propiolate (32 ml, 0.32 mol) in tetrahydrofuran (250 ml). The mixture was stirred at −70° C. for 10 minutes, then a solution of 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate (18.6 g, 0.093 mol) in tetrahydrofuran (250 ml) was added dropwise over 1 hour maintaining the internal temperature below −70° C. The mixture was stirred at −70° C. for 1 hour and then acetic acid (21 ml) in tetrahydrofuran (50 ml) was added. The mixture was warmed to room temperature and the solvent was evaporated under reduced pressure. Saturated aqueous sodium hydrogen carbonate (300 ml) and ethyl acetate (650 ml) were added and the layers were separated. The aqueous fraction was extracted with ethyl acetate (2×650 ml) and the combined organic fractions were washed with brine, dried (Na2SO4) and the solvent was evaporated under reduced pressure. The residue was purified by chromatography on a short silica gel column, eluting with 1:1 isohexane:ethyl acetate, to give the title compound (29.2 g, contains trace impurity).
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[C:7]#[CH:8].[O:13]=[C:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1.C(O)(=O)C>O1CCCC1>[CH2:11]([O:10][C:6](=[O:9])[C:7]#[C:8][C:14]1([OH:13])[CH2:15][CH2:16][N:17]([C:20]([O:22][C:23]([CH3:25])([CH3:24])[CH3:26])=[O:21])[CH2:18][CH2:19]1)[CH3:12]

Inputs

Step One
Name
Quantity
175 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
18.6 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below −70° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium hydrogen carbonate (300 ml) and ethyl acetate (650 ml) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was extracted with ethyl acetate (2×650 ml)
WASH
Type
WASH
Details
the combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a short silica gel column
WASH
Type
WASH
Details
eluting with 1:1 isohexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(C#CC1(CCN(CC1)C(=O)OC(C)(C)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.2 g
YIELD: CALCULATEDPERCENTYIELD 105.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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